1-((1-((4-bromophenyl)sulfonyl)-3,5-dimethyl-1H-pyrazol-4-yl)sulfonyl)piperidine
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Overview
Description
1-{[1-(4-BROMOBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERIDINE is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a pyrazole moiety, which is further functionalized with a 4-bromobenzenesulfonyl group. The presence of these functional groups imparts unique chemical properties and reactivity to the molecule.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(4-BROMOBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERIDINE typically involves multiple steps, starting from readily available starting materials. One common approach involves the reaction of 4-bromobenzenesulfonyl chloride with a pyrazole derivative under basic conditions to form the intermediate compound. This intermediate is then reacted with piperidine in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, reaction time, and the use of catalysts or solvents to enhance the efficiency of the synthesis process. The use of continuous flow reactors and automated systems can further streamline the production process.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(4-BROMOBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERIDINE undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the 4-bromobenzenesulfonyl group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the pyrazole and piperidine moieties.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.
Scientific Research Applications
1-{[1-(4-BROMOBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERIDINE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{[1-(4-BROMOBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERIDINE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Bromobenzenesulfonyl chloride: A precursor in the synthesis of the target compound.
4-Methoxybenzenesulfonyl chloride: Similar structure but with a methoxy group instead of bromine.
4-Nitrobenzenesulfonyl chloride: Contains a nitro group, leading to different reactivity and applications.
Uniqueness
1-{[1-(4-BROMOBENZENESULFONYL)-3,5-DIMETHYL-1H-PYRAZOL-4-YL]SULFONYL}PIPERIDINE is unique due to the combination of functional groups it possesses, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H20BrN3O4S2 |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
1-[1-(4-bromophenyl)sulfonyl-3,5-dimethylpyrazol-4-yl]sulfonylpiperidine |
InChI |
InChI=1S/C16H20BrN3O4S2/c1-12-16(26(23,24)19-10-4-3-5-11-19)13(2)20(18-12)25(21,22)15-8-6-14(17)7-9-15/h6-9H,3-5,10-11H2,1-2H3 |
InChI Key |
CHQKMDKLMVAGMD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)Br)C)S(=O)(=O)N3CCCCC3 |
Origin of Product |
United States |
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